disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate is a complex organic compound with the molecular formula C₃₂H₂₁N₅Na₂O₆S₂. It is commonly used as a dye and is known for its vibrant blue color. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reaction vessels and continuous flow processes. The raw materials are mixed in precise ratios, and the reaction conditions are carefully monitored to maintain consistency and quality. The final product is purified through filtration and recrystallization to achieve the desired purity and color intensity .
Chemical Reactions Analysis
Types of Reactions
Disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: The azo bond can be reduced to form amines, which can further react to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of smaller aromatic compounds, while reduction typically results in the formation of aromatic amines .
Scientific Research Applications
Disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and identify different compounds.
Biology: The compound is used in staining techniques to highlight specific structures in biological samples, such as proteins and nucleic acids.
Medicine: It is used in diagnostic assays and as a marker in various medical tests.
Mechanism of Action
The mechanism of action of disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate involves the interaction of the azo groups with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with other molecules. The compound’s vibrant color is due to the extensive conjugation of the aromatic rings and the azo groups, which absorb visible light .
Comparison with Similar Compounds
Disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 8-(phenylamino)-5-[azo]naphthalenesulphonate: Another azo dye with similar applications but different structural features.
Acid Black 24: A related dye used in similar applications but with different chemical properties and stability.
These compounds share similar applications but differ in their chemical structures, which influence their reactivity and stability under different conditions.
Properties
Molecular Formula |
C36H23N5Na2O6S2 |
---|---|
Molecular Weight |
731.7 g/mol |
IUPAC Name |
disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C36H25N5O6S2.2Na/c42-48(43,44)34-17-7-13-26-27(34)14-6-16-29(26)38-39-30-19-20-31(25-12-5-4-11-24(25)30)40-41-32-21-22-33(37-23-9-2-1-3-10-23)36-28(32)15-8-18-35(36)49(45,46)47;;/h1-22,37H,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChI Key |
OLPWJTQWWFWEFS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.